(5Z)-5-(4-methoxybenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine
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Overview
Description
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE is a complex organic compound with a unique structure that includes a methoxyphenyl group and an indeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 7-methyl-5H-indeno[1,2-b]pyridine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce a dihydro derivative of the original compound.
Scientific Research Applications
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the indeno-pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-4-METHOXYPHENYL)-METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE
- **4-METHOXYPHENYL)-METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE
Uniqueness
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE is unique due to its specific configuration and the presence of both a methoxyphenyl group and an indeno-pyridine core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-7-methylindeno[1,2-b]pyridine |
InChI |
InChI=1S/C21H17NO/c1-14-5-10-18-19(12-14)20(17-4-3-11-22-21(17)18)13-15-6-8-16(23-2)9-7-15/h3-13H,1-2H3/b20-13+ |
InChI Key |
AGDOMUAOXGDHJL-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=C(C=C4)OC)C=CC=N3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=C(C=C4)OC)C=CC=N3 |
Origin of Product |
United States |
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